1H-Indole, 2-(phenylthio)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
120517-31-9 |
|---|---|
Molecular Formula |
C14H11NS |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-phenylsulfanyl-1H-indole |
InChI |
InChI=1S/C14H11NS/c1-2-7-12(8-3-1)16-14-10-11-6-4-5-9-13(11)15-14/h1-10,15H |
InChI Key |
FWYRWEJVTFYFPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC3=CC=CC=C3N2 |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Significance of the Indole Scaffold in Organic Chemistry and Medicinal Chemistry
The indole (B1671886) nucleus is considered a "privileged structure" in medicinal chemistry, meaning it can bind to multiple receptors with high affinity, making it a valuable framework for drug discovery. ijpsr.comnih.gov This versatile scaffold is present in numerous biologically active compounds, including alkaloids, amino acids like tryptophan, and a wide range of pharmaceuticals. semanticscholar.orgbohrium.com Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. bohrium.comnih.govontosight.airesearchgate.net The ability to functionalize the indole ring at various positions allows for the fine-tuning of its biological and chemical properties, making it a central focus of synthetic and medicinal chemistry research. semanticscholar.org
Overview of Organosulfur Chemistry in Heterocyclic Systems
Organosulfur compounds, organic molecules containing sulfur, are integral to numerous biological processes and have found extensive applications in materials science and medicine. wikipedia.org In nature, sulfur-containing heterocycles are found in essential molecules like the amino acids cysteine and methionine, as well as in antibiotics such as penicillin. wikipedia.org The introduction of sulfur into heterocyclic systems, such as the indole (B1671886) nucleus, can significantly influence the molecule's electronic and steric properties. wikipedia.orgbritannica.com Sulfides, where a sulfur atom is bonded to two organic groups, are the sulfur analogs of ethers and can be synthesized through various methods, including the reaction of thiols with appropriate electrophiles. britannica.comgoogle.com The development of green synthetic methods, such as mechanochemical approaches, has provided more environmentally friendly routes to these valuable compounds. acs.org
Contextualization of Phenylthio Substituted Indoles Within Indole Derivatives
Phenylthio-substituted indoles represent a specific subclass of indole (B1671886) derivatives where a phenylthio (-SPh) group is attached to the indole core. The position of this substitution significantly impacts the compound's properties. For instance, the introduction of a phenylthio group at the C2 or C3 position of the indole ring can alter its reactivity and biological activity profile. mdpi.comijrpc.com Research has shown that aryl- and heterocyclic-sulfenylindole derivatives possess a range of biological properties, including antiviral and anticancer activities. researchgate.net The synthesis of these compounds can be achieved through various methods, including the direct C-H functionalization of indoles or through multi-step synthetic sequences. mdpi.comrsc.org
Scope and Academic Relevance of 1h Indole, 2 Phenylthio Research
Direct Synthesis Strategies for 2-(Phenylthio) Functionalization
Direct functionalization of the indole core is a primary strategy for introducing a phenylthio group. The inherent reactivity of the indole ring, particularly at the C3 position, often necessitates specific strategies to achieve substitution at the C2 position. chim.it
Approaches to C-S Bond Formation at the Indole C2 Position
Achieving selective C-S bond formation at the C2 position of the indole nucleus is a synthetic challenge due to the higher nucleophilicity of the C3 position. chim.it However, various methods have been developed to direct sulfenylation to the C2 position. One common approach involves the use of a directing group on the indole nitrogen. nih.gov This strategy has been successfully employed in transition metal-catalyzed reactions. For instance, iridium-catalyzed C2-selective methylation has been demonstrated using a pivaloyl directing group, which facilitates the formation of a five-membered metallocycle intermediate. nih.gov
Another strategy involves the functionalization of indoles where the C3 position is already substituted, thereby directing the reaction to the C2 position. chim.it Additionally, lithiation of N-protected indoles at the C2 position followed by reaction with a sulfur electrophile provides a route to 2-thio-substituted indoles. acs.org The choice of an appropriate base and protecting group is crucial for the success of this method. acs.org
Indole Ring Formation with Pre-functionalized Phenylthio Moieties
An alternative to the direct functionalization of a pre-formed indole ring is the construction of the indole nucleus from precursors that already contain the desired phenylthio group. This approach can offer advantages in terms of regioselectivity.
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. wikipedia.org It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com A modification of this method utilizes 2-(phenylthio)-acetaldehyde dimethylacetal as the aldehyde component.
In a specific application, 4-hydrazino-N-methyl-benzene ethanesulfonamide hydrochloride is reacted with 2-(phenylthio)-acetaldehyde dimethylacetal in the presence of an acid catalyst like acetic acid in an alcoholic solvent. google.com This reaction, typically carried out at elevated temperatures, yields N-methyl-3-(phenylthio)-1H-indol-5-ethanesulfonamide. google.com The synthesis of the key reactant, 2-(phenylthio)-acetaldehyde dimethylacetal, is achieved by the reaction of thiophenol with bromoacetaldehyde (B98955) dimethylacetal in the presence of a base. google.com
Synthesis of 3-(Phenylthio)-1H-Indole Isomers and Derivatives
The C3 position of the indole ring is the most common site for electrophilic substitution, making the synthesis of 3-sulfenylindoles relatively more straightforward. chim.it A variety of methods have been developed for the direct and regioselective sulfenylation of indoles at this position.
Iodine-Catalyzed Direct Regioselective 3-Sulfenylation of Indoles Using Diaryl Disulfides
A simple and efficient method for the synthesis of 3-sulfenylindoles involves the use of molecular iodine as a catalyst with diaryl disulfides as the sulfenylating agent. ijrpc.com This reaction proceeds with high regioselectivity to afford the corresponding 3-arylthioindoles. The reaction conditions can be optimized by varying the solvent and temperature. ijrpc.com For instance, the reaction of indole with diphenyl disulfide in the presence of a catalytic amount of iodine proceeds efficiently in solvents like dichloromethane (B109758) (DCM) or dimethyl sulfoxide (DMSO). ijrpc.com While the reaction occurs at room temperature in DCM, it is significantly faster at 70°C in DMSO. ijrpc.com This method is applicable to a range of substituted indoles and offers good to excellent yields. ijrpc.comrsc.org
Table 1: Iodine-Catalyzed 3-Sulfenylation of Indole with Diphenyl Disulfide ijrpc.com
| Entry | Solvent | Temperature (°C) | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | DCM | rt | 5 | 12 | 65 |
| 2 | ACN | reflux | 5 | 10 | 40 |
| 3 | DMSO | 70 | 5 | 1 | 75 |
| 4 | DCM | rt | 10 | 8 | 85 |
| 5 | DMSO | 70 | 10 | 0.5 | 92 |
The proposed mechanism involves the formation of an electrophilic sulfur species from the reaction of iodine with the diaryl disulfide, which then undergoes electrophilic substitution at the C3 position of the indole. acs.org
Graphene Oxide Mediated Thiolation of Indoles
A green and sustainable approach for the synthesis of 3-sulfenylindoles utilizes graphene oxide (GO) as a heterogeneous carbocatalyst. rsc.orgrsc.org This method involves the reaction of indoles with thiols in water, avoiding the use of transition metals and organic solvents. rsc.orgrsc.org Graphene oxide, with its unique two-dimensional structure containing hydroxyl, epoxy, and carboxyl functional groups, facilitates the reaction. rsc.org The amphiphilic nature of GO allows the reaction to be conducted in water, making it an environmentally friendly protocol. rsc.org
This methodology demonstrates good functional group tolerance and a broad substrate scope, accommodating indoles with both electron-donating and electron-withdrawing substituents. rsc.org The graphene oxide catalyst can also be recovered and reused, adding to the sustainability of the process. rsc.org
Table 2: Graphene Oxide-Mediated Thiolation of Various Indoles with Thiophenol rsc.org
| Entry | Indole Substituent | Product | Yield (%) |
| 1 | H | 3-(Phenylthio)-1H-indole | 95 |
| 2 | 5-Me | 5-Methyl-3-(phenylthio)-1H-indole | 92 |
| 3 | 5-OMe | 5-Methoxy-3-(phenylthio)-1H-indole | 88 |
| 4 | 5-Cl | 5-Chloro-3-(phenylthio)-1H-indole | 96 |
| 5 | 5-Br | 5-Bromo-3-(phenylthio)-1H-indole | 94 |
| 6 | 5-NO2 | 5-Nitro-3-(phenylthio)-1H-indole | 90 |
| 7 | 6-Cl | 6-Chloro-3-(phenylthio)-1H-indole | 93 |
Ultrasound-Accelerated Arylthiomethylation of Indoles via Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. researchgate.net An ultrasound-accelerated, three-component reaction of indole, p-thiocresol, and formaldehyde (B43269) in water has been developed for the arylthiomethylation of indoles. researchgate.netresearchgate.net This method, based on the Mannich-type reaction mechanism, provides the main product, 3-(p-tolylthiomethyl)-1H-indole, in a moderate yield of 54% after a short reaction time of 40 minutes under ultrasonic irradiation. researchgate.net The use of ultrasound provides a greener and faster alternative to conventional magnetic stirring. researchgate.netresearchgate.net
The efficiency of this reaction is influenced by the choice of catalyst and the reaction conditions. Acetic acid has been identified as a suitable catalyst for this transformation. researchgate.net Investigations into the molar ratios of the reactants and the reaction time under both magnetic stirring and ultrasonic irradiation have been conducted to optimize the yield of the desired product. researchgate.net
Reductive Coupling Strategies for Phenylthio-Substituted Indoles
Transition-metal-free reductive coupling presents a valuable strategy for the synthesis of 3-(phenylthio)methyl indole derivatives. researchgate.net This approach involves the reaction of indole-3-tosylhydrazones with thiols under base-mediated conditions. researchgate.net A key advantage of this protocol is its high product yields, reaching up to 92%, and its broad substrate scope. researchgate.net The reaction demonstrates high regioselectivity for functionalization at the C-3 position of the indole ring, avoiding reactions at the C-2 and N-1 positions. researchgate.net Furthermore, this method can be performed in a one-pot fashion starting from indole-3-carboxaldehyde. researchgate.net
Another innovative approach involves a nickel-catalyzed reductive coupling of alkynes and amides. organic-chemistry.org This method allows for the synthesis of highly functionalized indoles, including those with trifluoromethyl and alkenyl groups. organic-chemistry.org The reaction proceeds under mild conditions and utilizes a specific bidentate primary aminophosphine (B1255530) ligand. organic-chemistry.org Mechanistic studies suggest the formation of a nickelacycle intermediate followed by a base-free transmetalation step. organic-chemistry.org This strategy has been successfully applied to the late-stage functionalization of complex molecules. organic-chemistry.org
Table 1: Comparison of Reductive Coupling Strategies
| Strategy | Key Reactants | Catalyst/Mediator | Key Features | Reference |
|---|---|---|---|---|
| Base-Mediated Reductive Coupling | Indole-3-tosylhydrazone, Thiols | Base (Transition-metal-free) | High yields (up to 92%), High C-3 regioselectivity, One-pot synthesis from indole-3-carboxaldehyde | researchgate.net |
| Nickel-Catalyzed Reductive Coupling | 2-Alkynylphenyl trifluoroacetamides, Arylboronic acids | Ni(COD)2, apPhos ligand | Synthesis of multi-functionalized indoles, Tolerates various functional groups, Applicable to late-stage functionalization | organic-chemistry.org |
Transition-Metal-Catalyzed and Metal-Free Synthetic Protocols
Palladium-Catalyzed Annulation for Sulfenylindoles
Palladium catalysis has proven to be a powerful tool for the synthesis of sulfenylindoles. nih.govacs.orgcapes.gov.br A notable method involves a palladium-catalyzed cascade annulation/arylthiolation reaction of 2-alkynylamines with arylboronic acids and elemental sulfur in ionic liquids. nih.govacs.org This process affords 3-sulfenylindole derivatives in moderate to good yields and exhibits high atom economy and functional group tolerance. nih.govacs.org The use of ionic liquids and mild reaction conditions contributes to the green and practical nature of this transformation. acs.org
The catalytic system often involves a palladium catalyst, such as Pd(TFA)₂, and a copper co-catalyst, like CuI. acs.org The reaction mechanism is thought to involve the formation of an organocopper thiolate complex, which then undergoes transmetalation with a palladium intermediate. acs.org
Transition-Metal-Free Direct Arylation and Esterification for Phenylthio-Substituted Oxadiazoles
In the realm of synthesizing related heterocyclic structures, transition-metal-free approaches for direct arylation have gained attention. mdpi.comnih.govrsc.org For the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, methods avoiding transition metals offer a more sustainable alternative. mdpi.comorganic-chemistry.org One such strategy involves the condensation of semicarbazide (B1199961) or thiosemicarbazide (B42300) with aldehydes, followed by an iodine-mediated oxidative C-O or C-S bond formation. organic-chemistry.org
Another approach describes the direct intramolecular arylation of phenols with aryl halides mediated by a base, proceeding through a benzyne (B1209423) intermediate. nih.gov While not directly applied to 2-(phenylthio)-1H-indole, these metal-free C-H functionalization techniques highlight a developing area of synthetic chemistry with potential applications. For instance, a transition-metal-free decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid has been developed for the synthesis of thiodifluorooxindole derivatives. acs.org
Derivatization Strategies Post-Synthesis
N-Functionalization (e.g., N-Alkylation, N-Sulfonylation)
Following the synthesis of the core 2-(phenylthio)-1H-indole structure, further derivatization at the nitrogen atom can be achieved through various functionalization reactions.
N-Alkylation: The N-alkylation of indoles is a common strategy to introduce diverse substituents. nih.govorganic-chemistry.orgresearchgate.net This can be achieved by treating the indole with a base, such as sodium hydride (NaH), followed by reaction with an alkylating agent like methyl iodide or benzyl (B1604629) bromide. nih.gov However, competing alkylation at the C-3 position can be a challenge. organic-chemistry.org To overcome this, specific strategies have been developed, such as a dearomatization-rearomatization approach for the reductive cross-coupling of indoles with ketones. organic-chemistry.org The generation of alkyl radicals from N-alkyl bromides of 2-phenylthioindole using reagents like triphenyltin (B1233371) hydride has also been studied, leading to reduction and cyclization products. rsc.org
N-Sulfonylation: The introduction of a sulfonyl group at the indole nitrogen can significantly modify the compound's properties. researchgate.netnih.gov N-sulfonyl indoles can be synthesized through copper-catalyzed intramolecular alkene oxidative amination of N-sulfonyl 2-vinylanilines. nih.gov Another approach involves the reaction of indoles with sulfonyl hydrazides, mediated by iodophor/H₂O₂, to produce 2-sulfonylindoles. researchgate.net Furthermore, N-sulfenylation of indoles can be achieved using reagents like N-(phenylthio)phthalimide in the presence of a Lewis acid. nih.gov
Table 2: Derivatization Reactions of the Indole Nitrogen
| Functionalization | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| N-Alkylation | NaH, Alkyl halide (e.g., MeI, BnBr) | Introduction of alkyl groups at the N1 position | nih.gov |
| Reductive N-Alkylation | Aldehydes, Et₃SiH (metal-free) | Reductive amination to form N-alkylindoles | researchgate.net |
| N-Sulfonylation | Copper catalyst, O₂, TEMPO (from 2-vinylanilines) | Formation of N-sulfonyl indoles | nih.gov |
| N-Sulfenylation | N-(Phenylthio)phthalimide, Lewis acid | Introduction of a phenylthio group at the N1 position | nih.gov |
Electrophilic and Nucleophilic Substitution Reactions on the Indole Core
The indole nucleus is electron-rich, making it susceptible to electrophilic substitution. However, the presence of the phenylthio group at the C2 position influences the regioselectivity of these reactions.
The aromatic Pummerer reaction provides an effective method for the nucleophilic functionalization of indoles. rsc.org This process typically involves the activation of a sulfoxide precursor. For instance, the oxidation of 2-(phenylthio)indoles to the corresponding sulfoxides, followed by treatment with an activating agent like trifluoroacetic anhydride (B1165640) (TFAA), generates a reactive sulfonium (B1226848) ion intermediate. researchgate.net This intermediate is then susceptible to attack by various nucleophiles.
This methodology has been successfully applied to achieve hydroxylation, halogenation, and esterification of the indole core. rsc.org The reaction proceeds under mild conditions and with readily available starting materials, making it a valuable tool for synthetic chemists. rsc.org
A study demonstrated the use of Stang's reagent, PhI(CN)OTf, to initiate an oxidative cyclization of 2-(phenylthio)indoles that have nucleophilic groups at the C3 position. This reaction leads to the formation of 3,3-spirocyclic 2-(phenylthio)indolenines or oxindoles. researchgate.net
Table 1: Examples of Nucleophilic Functionalization of Indole Derivatives via Aromatic Pummerer-type Reactions
| Starting Material | Reagent | Nucleophile | Product | Yield (%) |
| 1-Methyl-2-(phenylsulfinyl)indole | TFAA | Water | 3-Hydroxy-1-methyl-2-(phenylthio)indole | N/A |
| 1-Methyl-2-(phenylsulfinyl)indole | TFAA | Bromide | 3-Bromo-1-methyl-2-(phenylthio)indole | 68% rsc.org |
| 1-Methyl-2-(phenylsulfinyl)indole | TFAA | Acetate | 3-Acetoxy-1-methyl-2-(phenylthio)indole | N/A |
Data compiled from multiple sources. rsc.orgresearchgate.netrsc.org
Electron-deficient phenylthioindoles, particularly those with nitro groups on the indole ring, exhibit interesting reactivity towards organometallic nucleophiles. The presence of electron-withdrawing groups enhances the electrophilicity of the indole core, facilitating nucleophilic attack.
Research has shown that 5-nitro- and 6-nitro-2-(phenylthio)indoles react with organocuprates to yield 2,3-disubstituted indoles. This transformation proceeds via a tandem addition-elimination mechanism, where the organocuprate adds to the C3 position, followed by the elimination of the phenylthio group. This method provides a route to synthetically valuable 2,3-disubstituted indoles. rsc.orgnih.govnih.gov
Nucleophilic Functionalizations Using Aromatic Pummerer Reaction
Radical Reactions and Intramolecular Cyclization Pathways
Studies have investigated the reactivity of alkyl radicals generated on the nitrogen atom of 2-phenylthioindole derivatives. rsc.org These radicals can be produced from N-alkyl bromides using reagents like triphenyltin hydride–azoisobutyronitrile (AIBN) or through the photolysis of N-alkylcobaloximes. rsc.org The subsequent reactions of these N-alkyl radicals can lead to the formation of [1,2-a]indoles through intramolecular cyclization. pageplace.de
The phenylthio group at the C2 position of the indole can be activated for radical substitution reactions. rsc.org The presence of certain reagents, such as cobaloxime(II) species, can facilitate the substitution of the phenylthio group by an alkyl radical. rsc.org This activation allows for the formation of a new carbon-sulfur bond, leading to products like alkyl phenyl sulfide. rsc.org This type of radical substitution provides a pathway for further functionalization of the indole scaffold.
Alkyl Radical Reactions at the Indole Nitrogen
Oxidative Transformations of the Phenylthio Moiety
The phenylthio group in 1H-Indole, 2-(phenylthio)- is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. clockss.org Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and sodium periodate. clockss.org
The oxidation of 3-halo-1-phenylsulfonyl-2-(phenylthio)indoles with m-CPBA has been shown to yield the corresponding sulfoxides and sulfones. clockss.org For example, the oxidation of 3-bromo-1-phenylsulfonyl-2-phenylthioindole with m-CPBA afforded the desired sulfoxide in 71% yield and the sulfone in 21% yield. clockss.org The resulting sulfoxides are key intermediates for Pummerer-type reactions, which can lead to further functionalization of the indole ring. researchgate.net
Furthermore, the phenylthio group can be involved in oxidative cyclization reactions. Treatment of 2-(phenylthio)indoles bearing a nucleophilic tether at the C3 position with an oxidant can initiate a cyclization cascade to produce spirocyclic indolenines or oxindoles. researchgate.net
Oxidation to Sulfones and Sulfoxides
The sulfur atom in the phenylthio group of 1H-Indole, 2-(phenylthio)- can be readily oxidized to form the corresponding sulfoxides and sulfones. This transformation is significant as it alters the electronic properties and steric profile of the substituent, which can be leveraged in the synthesis of compounds with specific biological activities, such as HIV-1 non-nucleoside reverse transcriptase inhibitors. The oxidation of thioethers to sulfones is a fundamental and widely used transformation in organic chemistry.
The oxidation is typically achieved using common oxidizing agents. The degree of oxidation, whether to a sulfoxide or a sulfone, can often be controlled by the choice of reagent and the reaction conditions, such as stoichiometry and temperature. For instance, a milder oxidant or controlled stoichiometry might favor the formation of the sulfoxide, while stronger oxidants or excess reagent will typically lead to the sulfone.
Research Findings:
Commonly employed oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (m-CPBA). These reagents are effective for the oxidation of various aromatic and aliphatic sulfides. The choice between them can depend on the desired selectivity and the presence of other functional groups in the molecule. For example, m-CPBA is a well-established reagent for this conversion and is used in the synthesis of various medicinally important compounds. Hydrogen peroxide, often used with a catalyst, represents a greener alternative.
| Reactant | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 1H-Indole, 2-(phenylthio)- | m-CPBA or H₂O₂ | 2-(Phenylsulfinyl)-1H-indole (Sulfoxide) | |
| 1H-Indole, 2-(phenylthio)- | Excess m-CPBA or H₂O₂ | 2-(Phenylsulfonyl)-1H-indole (Sulfone) |
Oxidative Sulfonylation at Indole C2 Position
Direct C-H sulfonylation at the C2 position of the indole nucleus is a highly efficient strategy for synthesizing 2-sulfonylindoles. This method is often more direct than the oxidation of a pre-installed thioether. The introduction of a sulfonyl group at this position is of particular interest as it can significantly enhance the biological activity of the indole scaffold.
Various methods have been developed to achieve selective C2 sulfonylation, often employing metal-free conditions or electrochemical approaches to promote the reaction. These modern synthetic methods provide practical and environmentally friendly access to polyfunctionalized indoles.
Research Findings:
A notable metal-free method involves the use of tert-butyl hydroperoxide (TBHP) and potassium iodide (KI) or tetrabutylammonium (B224687) iodide (TBAI) to mediate an oxidative coupling reaction between C2,C3-unsubstituted indoles and arylsulfonyl hydrazides. This reaction establishes both C-S and C-N bonds in a single step. Another innovative approach is the electrochemically enabled sulfonylation of indoles with arylsulfonyl hydrazide, using ammonium (B1175870) bromide as a redox catalyst. A particularly rapid and green method utilizes an iodophor/H₂O₂ system in an aqueous phase to mediate the C2-sulfonylation of indoles with sulfonyl hydrazides, yielding the desired products in moderate amounts within minutes.
| Indole Substrate | Sulfonylating Agent | Catalyst/Mediator System | Key Feature | Reference |
|---|---|---|---|---|
| C2,C3-unsubstituted indoles | Arylsulfonyl hydrazide | TBHP/TBAI | Metal-free synthesis of bifunctionalized indoles. | |
| C2,C3-unsubstituted indoles | Arylsulfonyl hydrazide | Electrochemical (NH₄Br catalyst) | Environmentally benign electrochemical synthesis. | |
| Indoles and N-methylpyrrole | Sulfonyl hydrazides | Iodophor/H₂O₂ (in water) | Fast (10 min), green, and efficient synthesis. |
Desulfenylation Reactions for Chemical Modification
Desulfenylation, the removal of the sulfenyl (thioether) group, is a crucial transformation that enhances the synthetic utility of 2-(phenylthio)indoles. This reaction allows the phenylthio group to be used as a temporary blocking or directing group, which can be removed at a later stage to yield a C2-unsubstituted indole. This strategy provides access to indole derivatives that might be difficult to synthesize directly.
**Research
Mechanistic Chemical Biology of 1h Indole, 2 Phenylthio Derivatives
Molecular Basis of Enzyme Inhibition by Phenylthioindoles
Phenylthioindole derivatives have emerged as potent inhibitors of specific enzymes, disrupting critical metabolic processes in pathogenic organisms. Their mechanism of action often involves direct binding to enzyme active sites or allosteric sites, leading to a cessation of catalytic activity.
Research has identified 1H-Indole, 2-(phenylthio)- as a notable inhibitor of Nucleoside Triphosphate Hydrolase (NTPase), an enzyme crucial for the viability of the parasite Toxoplasma gondii. nih.gov This enzyme is vital for the replication of the tachyzoite form of the parasite. mdpi.com A large-scale screening of approximately 150,000 small molecules identified 2-phenylthio-indole as one of the most effective inhibitors against T. gondii NTPase. nih.gov
Derivatives of 2-phenylthioindole demonstrate varied inhibitory mechanisms against the two isoforms of the enzyme, NTPase-I and NTPase-II. nih.gov Structural modifications to the indole (B1671886) and phenyl rings influence the inhibitory activity, highlighting the importance of specific structural features for binding. nih.gov For instance, studies have shown that these derivatives can act as competitive inhibitors against NTPase-I, while exhibiting noncompetitive inhibition towards NTPase-II. nih.gov Molecular docking studies suggest that the interaction is specific; for example, indole derivatives featuring an aldehyde group can form hydrogen bonds with the Arginine (Arg)-300 residue, which is essential for binding to the NTPase-II enzyme. mdpi.com
| Compound | Target Enzyme | Inhibition Type | Key Interacting Residue (Predicted) | Reference |
|---|---|---|---|---|
| 2-Phenylthioindole | NTPase-I & NTPase-II | - | - | nih.gov |
| 2-Phenylthioindole Derivatives | NTPase-I | Competitive | - | nih.gov |
| 2-Phenylthioindole Derivatives | NTPase-II | Noncompetitive | - | nih.gov |
| Indole Derivatives with Aldehyde Group | NTPase-II | - | Arg-300 | mdpi.com |
The structural similarity of the indole nucleus to the essential amino acid tryptophan allows 2-phenylthioindole derivatives to interfere with tryptophan metabolism in parasites like Toxoplasma gondii. researchgate.net Tryptophan is an essential amino acid that parasites must acquire from their host. researchgate.netfrontiersin.org By mimicking tryptophan, these indole derivatives can disrupt its uptake and subsequent metabolic utilization by the parasite. researchgate.net
This interference is a critical aspect of their anti-parasitic mechanism. The host cell's metabolic pathways can also be leveraged; for example, stimulation of the indoleamine-2,3-dioxygenase (IDO) pathway in host cells leads to the degradation of tryptophan. researchgate.netnih.gov This depletes the available tryptophan pool, effectively starving the parasite and inhibiting its growth. researchgate.net The metabolism of tryptophan through the kynurenine (B1673888) pathway is a key area of vulnerability for parasites, and its disruption by tryptophan analogues is a recognized therapeutic strategy. plos.orgnih.gov
Inhibition of Nucleoside Triphosphate Hydrolase (NTPase) by 2-Phenylthioindole Derivatives
Interactions with Key Biological Macromolecules
Beyond enzyme inhibition, the biological effects of 2-phenylthioindole derivatives are mediated by their direct interactions with other vital macromolecules, including cytoskeletal proteins like tubulin and genetic material such as DNA.
Indole derivatives are recognized as a class of compounds that can inhibit microtubule dynamics, a process fundamental to cell division, making them of interest in anticancer research. nih.govmdpi.com Microtubules are polymers of αβ-tubulin heterodimers, and compounds that interfere with their assembly or disassembly are known as microtubule-targeting agents. mdpi.com
While specific studies on 1H-Indole, 2-(phenylthio)- are limited, research on structurally related indole derivatives shows they often function as microtubule destabilizers by binding to tubulin. nih.gov Many of these small molecule inhibitors bind at the colchicine (B1669291) binding site on the β-tubulin subunit. nih.govmdpi.com This binding prevents the conformational changes required for tubulin dimers to polymerize into microtubules, thus leading to microtubule destabilization and cell cycle arrest, typically at the G2/M phase. mdpi.commdpi.com The mechanism involves preventing the curved tubulin dimer from adopting the straight conformation necessary for incorporation into a microtubule lattice. mdpi.com
| Inhibitor Class | Binding Site | Target Subunit | Mechanism of Action | Reference |
|---|---|---|---|---|
| Indole Derivatives | Colchicine Site | β-Tubulin | Inhibition of tubulin polymerization | nih.gov |
| Indole Derivatives | Colchicine Site | β-Tubulin | Induction of G2/M cell cycle arrest | mdpi.com |
| General Microtubule Destabilizing Agents | Colchicine Site | β-Tubulin | Prevents curved-to-straight conformational transition | mdpi.com |
The planar, aromatic structure of the phenylthioindole scaffold suggests a potential for interaction with DNA. Small molecules can bind to DNA through several modes, including intercalation, groove binding, and electrostatic interactions. ekb.egnih.gov
Intercalation: This mode involves the insertion of a planar molecule between the base pairs of the DNA double helix. This requires a flat aromatic system, like the indole ring, which can stack with the DNA bases. This type of binding can lead to significant structural perturbations, such as unwinding and lengthening of the DNA helix. ekb.eg
Groove Binding: Molecules may also fit into the minor or major grooves of the DNA helix. This interaction is typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions with the edges of the base pairs in the grooves. nih.gov
Electrostatic Interactions: If the ligand is charged, it can interact with the negatively charged phosphate (B84403) backbone of DNA. ekb.eg
While direct experimental data on the DNA binding of 1H-Indole, 2-(phenylthio)- is not extensively documented, its structural features make these interaction modes plausible. Such binding can alter DNA conformation and interfere with replication and transcription processes, contributing to the compound's biological activity. ekb.eg
The interaction of small molecules with serum albumins, such as Bovine Serum Albumin (BSA), is crucial for their transport and distribution in the bloodstream. nih.gov BSA is often used as a model protein to study these interactions due to its structural homology to human serum albumin. mdpi.com The binding of ligands to BSA can be investigated using techniques like fluorescence spectroscopy and molecular docking. biointerfaceresearch.comresearchgate.net
The interaction between a ligand and BSA is typically spontaneous and involves the formation of a stable complex. researchgate.net For many heterocyclic ligands, binding occurs within a hydrophobic cavity in subdomain IIA of the protein, which is the location of the tryptophan residue Trp-213. biointerfaceresearch.com The formation of the complex is often driven by a combination of forces:
Hydrophobic Interactions: The nonpolar parts of the ligand interact with hydrophobic amino acid residues within the binding pocket. biointerfaceresearch.com
Hydrogen Bonds and van der Waals Forces: These interactions contribute to the stability and specificity of the binding. nih.gov
Fluorescence quenching studies can be used to determine binding constants (Ka) and thermodynamic parameters (ΔG, ΔH, ΔS), which provide insight into the spontaneity and the primary forces driving the interaction. biointerfaceresearch.comnih.gov For similar heterocyclic compounds, binding is often enthalpy- and entropy-driven, indicating the significant role of both hydrogen bonds and hydrophobic interactions. nih.gov
| Parameter | Description | Typical Driving Forces | Reference |
|---|---|---|---|
| Binding Constant (Ka) | Measures the affinity of the ligand for the protein. | Hydrophobic interactions, Hydrogen bonds | biointerfaceresearch.com |
| Gibbs Free Energy (ΔG) | Indicates the spontaneity of the binding process (negative values for spontaneous binding). | - | nih.gov |
| Enthalpy (ΔH) | Indicates the heat change during binding (negative for hydrogen bonds/van der Waals). | Hydrogen bonds, van der Waals forces | nih.gov |
| Entropy (ΔS) | Indicates the change in randomness (positive for hydrophobic interactions). | Hydrophobic interactions | nih.gov |
Structure-Mechanism Relationships for Biological Target Modulation
Impact of Substitution Patterns on Interaction Specificity
Modifications to the indole ring and the phenylthio group of 1H-Indole, 2-(phenylthio)- derivatives have a significant impact on their biological activity and specificity. Structure-activity relationship (SAR) studies have elucidated how different substitution patterns can enhance potency and modulate interactions with specific targets, such as tubulin and enzymes from pathogens.
Research into arylthioindole (ATI) derivatives as inhibitors of tubulin polymerization has shown that substitutions on the indole ring are critical for activity. For instance, introducing a halogen or a small ether group at the 5-position of the indole can lead to potent cytotoxic and anti-proliferative effects. csic.es Specifically, derivatives with a halogen at this position were found to be potent inhibitors of tubulin assembly and cell growth, with activities comparable to reference compounds like colchicine. csic.es The introduction of bulkier groups at the 5-position, however, generally leads to a reduction in activity. csic.es
The substitution pattern on the phenyl ring of the phenylthio moiety also plays a crucial role. In a study of 2-phenylthio-indole derivatives as inhibitors of the nucleoside triphosphate hydrolase (NTPase) from Toxoplasma gondii, various substitutions on the phenyl ring were investigated. researchgate.net The presence of nitro or methoxy (B1213986) groups, for example, alters the electronic properties of the phenyl ring and can influence the inhibitory activity against the enzyme. researchgate.net
The following table summarizes the impact of different substitution patterns on the biological activity of 1H-Indole, 2-(phenylthio)- derivatives based on published research findings.
| Parent Compound | Substitution Position | Substituent | Observed Effect on Biological Activity | Target/Assay | Citation |
|---|---|---|---|---|---|
| Arylthioindole | Indole C5 | Halogen (e.g., Cl, F) | Potent inhibition of tubulin assembly and cell growth. | Tubulin Polymerization, MCF-7 cell growth | csic.es |
| Arylthioindole | Indole C5 | Small ether group (e.g., OMe, OEt) | Little change in tubulin assembly inhibition, slight increase in antiproliferative activity. | Tubulin Polymerization, MCF-7 cell growth | csic.es |
| Arylthioindole | Indole C5 | Bulky ether group or hydroxyl group | Reduced activity in both tubulin assembly and antiproliferative assays. | Tubulin Polymerization, MCF-7 cell growth | csic.es |
| 2-(Phenylthio)-1H-indole | Phenyl Ring (para) | Nitro group (NO2) | Inhibitory effect on NTPase. | Toxoplasma gondii NTPase | researchgate.net |
| 2-(Phenylthio)-1H-indole | Phenyl Ring (para) | Methoxy group (OCH3) | Inhibitory effect on NTPase. | Toxoplasma gondii NTPase | researchgate.net |
Role of the Indole N-H Structure in Hydrogen Bonding Interactions
The N-H group of the indole ring in 1H-Indole, 2-(phenylthio)- and its derivatives is a critical functional group that can participate in hydrogen bonding interactions with biological targets. vulcanchem.com This ability to act as a hydrogen bond donor is a key factor in the molecular recognition of these compounds by proteins and enzymes. researchgate.net
The importance of the indole N-H in hydrogen bonding has been highlighted in studies of various indole derivatives. For example, the N-H structure of indole compounds is considered a contributing factor to their ability to form hydrogen bonds, which can influence their cytotoxic profile. researchgate.net In the context of antitubulin agents, the N-H of the indole can form crucial hydrogen bonds with residues in the colchicine binding site of tubulin.
Q & A
Q. How should researchers handle conflicting bioactivity data between in vitro and in vivo models for 2-(phenylthio)-1H-indole compounds?
- Methodology :
Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic half-life.
Species-specific factors : Test metabolites in humanized mouse models.
Pathway analysis : Use RNA-seq or proteomics to identify off-target effects.
Publish negative results to inform future study designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
